Niobium silicide thin films have been investigated for potential applications in microelectronics, particularly as interconnects and gate materials in integrated circuits. [, , , , , ]
Synthesis Analysis
Sputtering: This is a widely used method for depositing thin films of niobium silicide onto silicon substrates. It involves bombarding a target of niobium silicide with ions, causing atoms or molecules to be ejected and deposited onto the substrate. [, , , , ]
Atomic Layer Deposition (ALD): ALD offers precise control over film thickness and composition. It involves sequential self-limiting surface reactions to deposit thin films layer by layer. []
Electron Beam Evaporation: This method uses an electron beam to vaporize niobium and silicon, which then condense onto a substrate to form a thin film. []
Molecular Structure Analysis
Oxidation: A key concern for niobium silicides at high temperatures is their oxidation behavior. They tend to form a non-protective niobium oxide layer, leading to rapid degradation. [, , ] To improve oxidation resistance, research focuses on alloying with elements like titanium, chromium, aluminum, hafnium, and boron, which promote the formation of protective oxide scales. [, , , , , , ]
Chlorination Treatment: A novel chlorination technique has been explored to improve oxidation resistance. This involves treating niobium silicide alloys with chlorine gas to form a protective oxide layer. []
Physical and Chemical Properties Analysis
Oxidation Resistance: The primary property of interest in niobium silicide coatings is their ability to resist oxidation at elevated temperatures. This is assessed by measuring the mass change of coated samples during oxidation tests. [, , , ]
Adherence: The adherence of the coating to the substrate is crucial for its effectiveness. This can be affected by the coating method, processing parameters, and the presence of interfacial layers. [, ]
Applications
Interconnects: Niobium silicide thin films have been investigated as potential interconnects in integrated circuits due to their relatively low resistivity and compatibility with silicon processing. [, , , ]
Gate Materials: Niobium silicides have also been explored as gate materials in transistors, although their higher resistivity compared to other metal silicides poses challenges. []
Superconducting Qubits: The discovery of superconductivity in ALD-grown NbSi films opens up opportunities for using niobium silicide in superconducting qubits, a fundamental building block of quantum computers. []
Future Directions
Improving Oxidation Resistance: Further research is needed to develop niobium silicide compositions with enhanced oxidation resistance. This can involve exploring new alloying additions and optimizing microstructures through processing techniques. [, ]
Enhancing Room-Temperature Toughness: Improving the room-temperature toughness and ductility of niobium silicides is crucial for their practical implementation. This can be achieved by incorporating ductile reinforcements, refining microstructures, and developing innovative processing techniques. [, ]
Cost-Effective Manufacturing: Exploring cost-effective manufacturing methods, such as additive manufacturing, is important for the widespread adoption of niobium silicide-based components. [, ]
Microelectronics
Related Compounds
Compound Description: Niobium disilicide (NbSi2) is a metallic compound with a low resistivity, making it suitable for use in microelectronics. It is a refractory material with high melting point, but exhibits poor oxidation resistance at high temperatures, especially above 350℃ [].
Relevance: Niobium disilicide is a specific type of niobium silicide with a well-defined stoichiometry (Si/Nb ~ 2) [, , , ]. It shares the same constituent elements with niobium silicide, but their properties and applications differ due to varying Si/Nb ratios.
Compound Description: Niobium penta-silicide (Nb5Si3) is another niobium silicide with a different stoichiometry compared to NbSi2. It also possesses high-temperature strength but suffers from poor oxidation resistance, often undergoing "pest oxidation" at high temperatures [, , ].
Relevance: Niobium penta-silicide is another distinct type of niobium silicide with a specific stoichiometry (Si/Nb = 0.6) [, , ]. While both are composed of niobium and silicon, the difference in their Si/Nb ratios leads to variations in their microstructures, mechanical properties, and oxidation resistance compared to niobium silicide.
Compound Description: α-Nb5Si3 is a specific crystallographic form of niobium penta-silicide. It is commonly found in niobium silicide-based composites, often coexisting with other phases like β-Nb5Si3 and Nb3Si [, , ].
Relevance: α-Niobium penta-silicide is a polymorph of niobium silicide, meaning it shares the same chemical formula with another form of niobium penta-silicide (β-Nb5Si3) but has a different crystal structure [, , ]. This structural difference can influence its properties.
Compound Description: β-Nb5Si3 is another polymorph of niobium penta-silicide, frequently observed in niobium silicide-based alloys. At high temperatures, it can transform into α-Nb5Si3 through a precipitation reaction, affecting the alloy's microstructure and properties [].
Relevance: Like α-Nb5Si3, β-Niobium penta-silicide is also a polymorph of niobium silicide and a structural variant of Nb5Si3, differing in its crystal structure []. This distinction can lead to differences in their mechanical properties and thermal stability compared to niobium silicide.
Compound Description: Niobium trisilicides (Nb3Si) is yet another compound in the Nb-Si system, often present as a secondary phase in niobium silicide-based alloys [, , ].
Relevance: Niobium trisilicides, although less commonly the primary focus in niobium silicide research, represents another compound within the broader niobium silicide system [, , ]. Its presence, even as a secondary phase, can influence the overall properties of niobium silicide alloys.
Compound Description: Molybdenum silicide (MoSi2) is a refractory metal silicide with high melting point, good high-temperature strength, but poor oxidation resistance above 600°C. It is often used in high-temperature heating elements and as a structural material in high-temperature applications [, ].
Compound Description: Titanium silicide (TiSi2) is a low-resistivity contact material commonly used in integrated circuits. It is known for its excellent electrical conductivity and high-temperature stability [, , ].
Relevance: While not a direct structural analogue, Titanium silicide is often mentioned in the context of niobium silicide research due to its role as a low-resistivity material in microelectronics [, , ]. This comparison highlights the potential application of different silicides, including niobium silicide, in advanced electronics.
Compound Description: Tungsten silicide (WSi2) is another refractory metal silicide known for its high melting point and good high-temperature oxidation resistance. It is used in integrated circuits as a gate electrode and interconnect material, and its properties make it suitable for high-temperature applications [].
Relevance: Similar to molybdenum silicide, Tungsten silicide provides a comparative context for understanding the properties and potential applications of niobium silicide. Both are refractory metal silicides with applications in high-temperature environments []. The research often draws parallels between these silicides to explore their suitability for demanding operational conditions.
Niobium boride (NbB)
Compound Description: Niobium boride (NbB) is a ceramic material known for its hardness and high melting point. It is used in high-temperature applications, such as crucibles, cutting tools, and wear-resistant coatings. It is less commonly explored than niobium silicides in the context of high-temperature materials [].
Relevance: Niobium boride, although chemically distinct, is relevant to niobium silicide research due to its presence as a potential secondary phase during the processing of niobium silicide-based alloys []. Understanding the formation and influence of niobium boride is crucial for controlling the microstructure and properties of niobium silicide materials.
Compound Description: Niobium diboride (NbB2) is another ceramic material with high hardness and a high melting point, exceeding that of NbB. It finds applications in cutting tools, wear-resistant coatings, and high-temperature crucibles. Its presence can affect the oxidation behavior of niobium silicide-based alloys [, ].
Relevance: Niobium diboride, similar to NbB, is relevant in the context of niobium silicide research due to its potential formation as a secondary phase during material processing [, ]. Controlling its formation is critical as it can impact the oxidation resistance and overall performance of niobium silicide-based alloys.
Compound Description: Molybdenum boride (Mo2B) is a hard and refractory ceramic material. It is often used in high-temperature applications where wear resistance and hardness are important, such as cutting tools and wear parts [].
Relevance: While not directly structurally related, Molybdenum boride is often mentioned alongside niobium silicide when discussing the broader field of high-temperature materials []. Both compounds represent potential candidates for demanding applications, and their properties are often compared and contrasted in research.
Silicon carbide (SiC)
Compound Description: Silicon carbide (SiC) is a ceramic material known for its high hardness, high melting point, and excellent thermal conductivity. It finds applications in high-temperature structural components, abrasives, and electronic devices [, , ].
Relevance: While chemically different from niobium silicide, silicon carbide is a relevant compound often used as a reinforcement phase in niobium silicide-based composites [, , ]. The addition of SiC aims to improve the mechanical properties, such as fracture toughness and high-temperature strength, of niobium silicide materials.
Compound Description: Yttrium disilicate (Y2Si2O7) is a ceramic material with good high-temperature stability and low thermal conductivity. It is often used as a thermal barrier coating material in high-temperature applications, such as gas turbines and jet engines [].
Relevance: Yttrium disilicate is relevant to niobium silicide research due to its potential use as a thermal barrier coating material for niobium silicide-based alloys []. Applying a thermal barrier coating can significantly enhance the high-temperature performance and oxidation resistance of niobium silicide materials.
Compound Description: Tantalum silicide (TaSi2) is a metallic compound with a low resistivity and high melting point, making it suitable for use in microelectronics. Like other refractory metal silicides, it is known for its high temperature stability and hardness [].
Relevance: Tantalum silicide shares similar properties and applications with niobium silicide in microelectronics due to its low resistivity []. Both compounds highlight the significance of refractory metal silicides in advancing electronic devices that require high-temperature stability and excellent electrical conductivity.
Compound Description: Vanadium silicide (V3Si) is a superconducting material with a relatively high critical temperature. It is of interest for its superconducting properties, which have potential applications in various fields, including magnetic resonance imaging (MRI) and particle accelerators [].
Relevance: While not directly used in conjunction with niobium silicide, Vanadium silicide belongs to the broader class of metal silicides that exhibit interesting electrical and magnetic properties []. The research on various metal silicides, including niobium silicide, contributes to the understanding and development of advanced materials with tailored electronic and magnetic functionalities.
Properties
CAS Number
12060-34-3
Product Name
Niobium silicide
Molecular Formula
Nb5Si3
Molecular Weight
548.79 g/mol
InChI
InChI=1S/5Nb.3Si
InChI Key
YSJRXBWBYGDQAI-UHFFFAOYSA-N
SMILES
[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb]
Canonical SMILES
[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb]
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